N-(2-Aminoethyl)-1-naphthylacetamide
CAS No.: 36321-43-4
Cat. No.: VC20865499
Molecular Formula: C14H16N2O
Molecular Weight: 228.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 36321-43-4 |
|---|---|
| Molecular Formula | C14H16N2O |
| Molecular Weight | 228.29 g/mol |
| IUPAC Name | N-(2-aminoethyl)-2-naphthalen-1-ylacetamide |
| Standard InChI | InChI=1S/C14H16N2O/c15-8-9-16-14(17)10-12-6-3-5-11-4-1-2-7-13(11)12/h1-7H,8-10,15H2,(H,16,17) |
| Standard InChI Key | OJWZEVNPRJDAME-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=CC=C2CC(=O)NCCN |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC=C2CC(=O)NCCN |
Introduction
N-(2-Aminoethyl)-1-naphthylacetamide, with the molecular formula C14H16N2O, is known by several synonyms in scientific literature. The compound represents an important metabolite and reference standard in pharmaceutical analysis.
Identifiers and Nomenclature
Table 1: Chemical Identifiers of N-(2-Aminoethyl)-1-naphthylacetamide
| Parameter | Information |
|---|---|
| IUPAC Name | N-(2-aminoethyl)-2-naphthalen-1-ylacetamide |
| CAS Number | 36321-43-4 |
| Molecular Formula | C14H16N2O |
| Molecular Weight | 228.29 g/mol |
| InChI | InChI=1S/C14H16N2O/c15-8-9-16-14(17)10-12-6-3-5-11-4-1-2-7-13(11)12/h1-7H,8-10,15H2,(H,16,17) |
| SMILES | NCCNC(=O)Cc1cccc2ccccc12 |
The compound is also referred to by several synonyms including N-(2-aminoethyl)-2-(naphthalen-1-yl)acetamide, N-(2-AMINOETHYL)-2-(1-NAPHTHYL)ACETAMIDE, and N-(2-Aminoethyl)-1-naphthaleneacetamide . It is important to note that in pharmaceutical contexts, it is sometimes identified as Naphazoline Impurity A or Naphthylacetylethylenediamine .
Physical and Chemical Properties
Physical Properties
N-(2-Aminoethyl)-1-naphthylacetamide presents as an off-white to pale beige solid at room temperature . Its physical and chemical properties make it relevant for various analytical and research applications.
Table 2: Physical and Chemical Properties
| Property | Value |
|---|---|
| Physical State | Solid |
| Appearance | Off-white to pale beige |
| Melting Point | 94-96°C |
| Solubility | Slightly soluble in DMSO and methanol |
| Color | Off-white to pale beige |
| Storage Requirements | Refrigeration under inert atmosphere |
The compound shows limited solubility in common organic solvents, being only slightly soluble in dimethyl sulfoxide (DMSO) and methanol .
Chemical Structure and Properties
N-(2-Aminoethyl)-1-naphthylacetamide consists of a naphthalene ring system connected to an acetamide group, which is further linked to an aminoethyl moiety. This structural arrangement contributes to its chemical reactivity and biological activity.
The compound features:
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A bicyclic naphthalene ring system
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An acetamide functional group (-NHCO-)
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A terminal primary amine group (-NH2)
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A flexible ethyl linker between the amide and amine groups
These structural elements enable the compound to participate in various chemical reactions, including nucleophilic substitutions, oxidation-reduction reactions, and complex formation with metals.
Synthesis and Preparation
Synthetic Routes
The synthesis of N-(2-Aminoethyl)-1-naphthylacetamide typically involves the reaction between 1-naphthylacetic acid derivatives and ethylenediamine. The following general procedure represents a common synthetic pathway.
Laboratory Preparation Method
A detailed synthetic procedure involves:
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Addition of 1-naphthylacetic acid (2.50g, 13.5mmol) and equimolar N-hydroxysuccinimide (NHS) to approximately 30mL of chloroform, with continuous stirring at room temperature.
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Addition of equimolar N,N′-diisopropylcarbodiimide (DIC) in approximately 10mL chloroform as a coupling reagent to the mixture, with rapid stirring.
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After complete addition of DIC, the reaction continues with stirring at room temperature for an additional 1 hour.
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Filtration of the reaction mixture, followed by dilution of the filtrate with chloroform to 150mL.
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Dropwise addition of the diluted filtrate with vigorous stirring to 12 equivalents of ethylenediamine (9.76g, 162mmol) in 25mL chloroform at 0°C.
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Continuation of the reaction at room temperature overnight.
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Filtration of the solution, concentration of the filtrate to 60mL, washing four times with 10% sodium chloride solution, and drying over anhydrous sodium sulfate.
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Removal of solvents in vacuo, followed by flash chromatography of the residue on silica gel (CH2Cl2/CH3OH=8:1, v/v) to obtain the pure product .
This synthetic route typically yields approximately 70% of the desired product.
Pharmaceutical Relevance
Relationship to Naphazoline
N-(2-Aminoethyl)-1-naphthylacetamide is primarily recognized as a metabolite and impurity related to naphazoline, a widely used decongestant medication. Naphazoline is an alpha-adrenergic agonist used in nasal and ophthalmic formulations to provide relief from congestion through its vasoconstrictive properties .
Role as a Reference Standard
Analytical Characterization
Instrumental Analysis
N-(2-Aminoethyl)-1-naphthylacetamide can be characterized using various analytical techniques:
Table 3: Analytical Characterization Methods
| Analytical Technique | Application/Purpose |
|---|---|
| High-Performance Liquid Chromatography (HPLC) | Purity determination and quantification |
| Mass Spectrometry | Structural confirmation and molecular weight verification |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation and confirmation |
| Infrared Spectroscopy | Functional group identification |
| UV-Visible Spectroscopy | Quantitative analysis |
| Melting Point Determination | Purity assessment and identification |
HPLC analysis is particularly important for determining the purity of N-(2-Aminoethyl)-1-naphthylacetamide, with commercial standards typically showing purities greater than 95% .
Derivatives and Related Compounds
Hydrochloride Salt Form
N-(2-Aminoethyl)-1-naphthylacetamide hydrochloride, the salt form of the compound, has the molecular formula C14H17ClN2O and is also commercially available. The hydrochloride salt form typically improves water solubility and stability compared to the free base form .
Related Compounds
Several structurally related compounds include:
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2-(1-Naphthyl)acetamide (C12H11NO) - A simpler analog lacking the aminoethyl group
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Naphazoline - The parent drug compound for which N-(2-Aminoethyl)-1-naphthylacetamide serves as a metabolite and impurity
These structural relationships contribute to the importance of N-(2-Aminoethyl)-1-naphthylacetamide in pharmaceutical analysis and quality control.
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